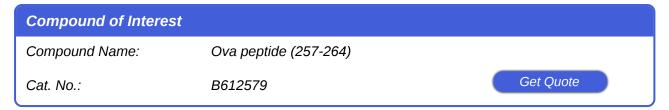


Application Notes and Protocols: OVA Peptide (257-264) in Cancer Vaccine Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-established model antigen in cancer immunotherapy research.[1][2] It is a potent, H-2Kb-restricted epitope that elicits a strong cytotoxic T lymphocyte (CTL) response, making it an invaluable tool for the development and preclinical evaluation of cancer vaccines.[2][3][4] These application notes provide an overview of its use, alongside detailed protocols for key experiments.

The core principle of using SIINFEKL in cancer vaccine models is its presentation by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) and tumor cells.[1][3] This presentation flags the cells for recognition and destruction by CD8+ cytotoxic T lymphocytes. Various strategies aim to enhance the delivery and presentation of SIINFEKL to APCs to maximize the anti-tumor immune response.[5][6]

Key Applications

• Evaluation of Vaccine Delivery Systems: SIINFEKL is widely used to assess the efficacy of various vaccine platforms, including nanoparticles, liposomes, and viral vectors, in delivering the antigen to APCs and inducing a potent anti-tumor response.[5][7]



- Adjuvant and Formulation Screening: Researchers utilize SIINFEKL to compare the
 effectiveness of different adjuvants and vaccine formulations in enhancing the
 immunogenicity of peptide-based vaccines.[8][9]
- Mechanism of Action Studies: The well-defined nature of the SIINFEKL-specific T-cell response allows for detailed investigation into the mechanisms of CTL activation, differentiation, and tumor cell killing.[10]
- Preclinical Efficacy Testing: In vivo tumor models, such as those using B16-OVA melanoma
 or E.G7-OVA lymphoma cells, rely on the expression of ovalbumin to test the therapeutic
 efficacy of SIINFEKL-based cancer vaccines.[11][12][13]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing **OVA peptide (257-264)** in various cancer vaccine formulations.

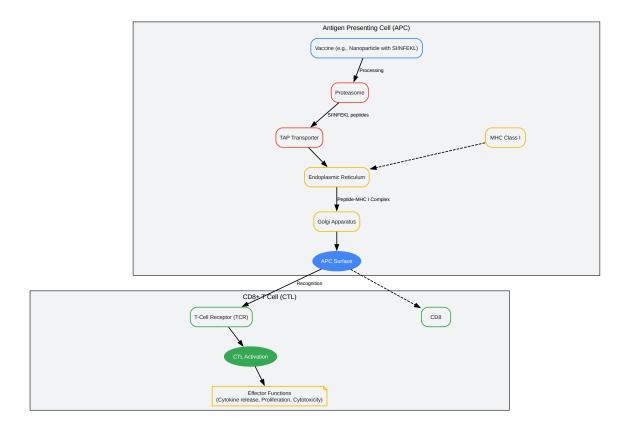


Vaccine Strategy	Animal Model	Key Findings	Reference
Peptide Vaccine + anti-CD122 mAb	C57BL/6	Tumor Volume (Day 16): ~200 mm³ (combination) vs. ~1200 mm³ (control) Survival: 80% (combination) vs. 0% (control) IFNy/TNFα secreting CD8+ T cells: Significantly High (combination)	[1]
Nanoparticles coated with SIINFEKL-MHC-I complexes	C57BL/6 (EG7.OVA tumor)	Almost complete inhibition of tumor growth.	[5]
STINGΔTM-cGAMP Complex with SIINFEKL	C57BL/6 (MC38- SIINFEKL tumor)	Significantly delayed tumor growth and increased tumor-free survival.	[6][14]
WH-OVA(257-264) Fusion Peptide	C57BL/6 (B16-OVA lung metastasis)	Significantly decreased number of lung metastasis loci compared to control.	[11]
CBP-12-OVA Peptide Vaccine	C57BL/6 (B16-OVA melanoma)	Significantly inhibited tumor growth and increased tumor- infiltrating CD8+ T cells.	[12]
Peptide Vaccine + anti-PD-1 Ab	C57BL/6 (RMA tumor)	Synergistic suppression of tumor growth.	[15]

Signaling and Experimental Workflow Diagrams



Antigen Presentation and CTL Activation Pathway

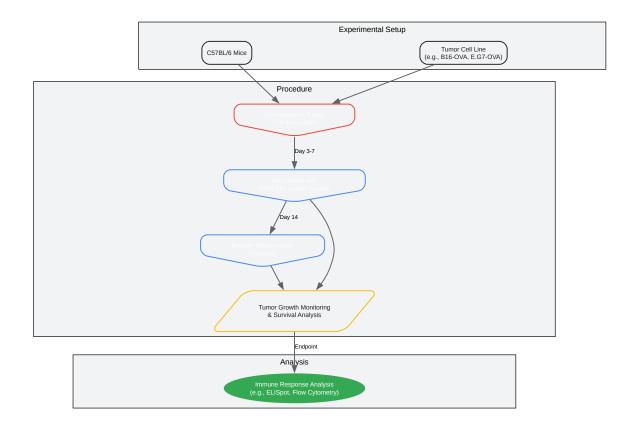


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Caption: MHC Class I antigen presentation of SIINFEKL peptide and subsequent CD8+ T cell activation.

In Vivo Tumor Challenge Experimental Workflow





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Caption: A typical experimental workflow for an in vivo tumor challenge study.

Experimental Protocols Protocol 1: In Vivo Tumor Challenge Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a SIINFEKL-based vaccine in a syngeneic mouse model.

Materials:

- C57BL/6 mice (female, 6-8 weeks old)
- B16-OVA or E.G7-OVA tumor cells



- Phosphate-buffered saline (PBS)
- SIINFEKL-based vaccine formulation
- Calipers for tumor measurement

Procedure:

- Tumor Cell Culture: Culture B16-OVA or E.G7-OVA cells in appropriate media until they reach the desired confluency.
- Tumor Inoculation: Harvest and wash the tumor cells with sterile PBS. Subcutaneously inject 1×10^5 to 5×10^5 cells in 100 μ L of PBS into the flank of each mouse.[12][15]
- Vaccination: On day 3-7 post-tumor inoculation, when tumors are palpable, randomly divide the mice into treatment and control groups.
- Administer the SIINFEKL-based vaccine according to the specific protocol (e.g., intravenous, subcutaneous, or intramuscular injection).[5][8][16] The control group should receive a vehicle control.
- Booster Immunization: A booster immunization can be given 7-14 days after the primary vaccination.[12][15]
- Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Volume can be calculated using the formula: (Length x Width^2) / 2.
- Survival Analysis: Monitor the mice for signs of distress and euthanize them when tumors
 reach a predetermined size or become ulcerated, in accordance with animal welfare
 guidelines. Record the date of euthanasia for survival analysis.
- Endpoint Analysis: At the end of the experiment, tumors and spleens can be harvested for further analysis of the immune response (see Protocol 2 and 3).

Protocol 2: ELISpot Assay for IFN-y Secretion

This protocol is for quantifying the number of SIINFEKL-specific, IFN-y-secreting T cells in the spleen.



Materials:

- ELISpot plate pre-coated with anti-mouse IFN-y antibody
- Splenocytes isolated from vaccinated and control mice
- SIINFEKL peptide
- RPMI 1640 medium with 10% FBS
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-HRP
- Substrate solution (e.g., AEC)
- · ELISpot reader

Procedure:

- Splenocyte Isolation: Aseptically remove the spleens from euthanized mice and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer.
- Cell Plating: Plate the splenocytes in the pre-coated ELISpot plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.
- Peptide Stimulation: Add SIINFEKL peptide to the wells at a final concentration of 1-10 μg/mL to re-stimulate the antigen-specific T cells.[12] Include wells with no peptide (negative control) and a mitogen like Concanavalin A (positive control).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection:
 - Wash the plate to remove the cells.
 - Add the biotinylated detection antibody and incubate as recommended by the manufacturer.



- Wash the plate and add streptavidin-HRP.
- Wash the plate and add the substrate solution. Stop the reaction when spots are clearly visible.
- Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-y-secreting cell.

Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol is for identifying and quantifying SIINFEKL-specific CD8+ T cells that produce cytokines like IFN-y and TNF- α .

Materials:

- Splenocytes or peripheral blood mononuclear cells (PBMCs)
- SIINFEKL peptide
- Brefeldin A or Monensin (protein transport inhibitors)
- Fluorescently-labeled antibodies against mouse CD3, CD8, IFN-y, and TNF- α
- Fixation/Permeabilization buffer
- · Flow cytometer

Procedure:

- Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10⁶ splenocytes or PBMCs with SIINFEKL peptide (1-10 μg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.[1][12][14]
- Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against surface markers CD3 and CD8 for 30 minutes at 4°C.



- Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
- Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (IFN-γ, TNF-α) for 30 minutes at 4°C.
- Flow Cytometry Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
- Gating Strategy: Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD8+ T cells. Within the CD8+ population, quantify the percentage of cells positive for IFN-y and/or TNF-α.

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